molecular formula C5H7ClF7N B2380784 3,3,4,4,5,5,5-Heptafluoropentan-1-amine;hydrochloride CAS No. 2418728-75-1

3,3,4,4,5,5,5-Heptafluoropentan-1-amine;hydrochloride

Cat. No. B2380784
CAS RN: 2418728-75-1
M. Wt: 249.56
InChI Key: GUMCAXAIUNMHDU-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,5-Heptafluoropentan-1-amine;hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a fluorinated amine that has been synthesized using various methods, including the reaction of 1,1,1,2,2,3,3-heptafluoropropane with ammonia.

Scientific Research Applications

Synthesis and Biological Evaluation in Antineoplastic Agents

3,3,4,4,5,5,5-Heptafluoropentan-1-amine;hydrochloride has been utilized in the synthesis of certain antineoplastic agents. For example, it played a role in the efficient synthesis of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its hydrochloride. These compounds showed significant activity against various human and animal cancer cell lines, suggesting their potential as antineoplastic agents (Pettit et al., 2003).

Development in Multigram Synthesis Processes

The compound has been a part of the process development for synthesizing multigram quantities of certain enantiomers, like 3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine hydrochloride. Such developments are crucial for large-scale production of pharmaceuticals and research chemicals (Chamberlain et al., 2021).

Application in Magnetic Exchange Studies

This chemical has been part of the synthesis and characterization of lanthanide complexes. Studies on such complexes contribute to understanding magnetic exchange interactions, which are relevant in various fields of chemistry and materials science (Liu et al., 1992).

Role in Catalytic Formation of Amino Acids

Research has also explored its role in catalytic processes, such as in the homogeneous catalytic 1,4-hydroamination of unsaturated δ-lactone. This process is significant for eco-friendly alternatives in amine synthesis, highlighting its potential in green chemistry applications (Behr et al., 2008).

Environmental Applications

In environmental science, this compound has been used in the development of poly(allyl amine hydrochloride) polymer hydrogels for removing reactive nitrogen and phosphorus from aquaculture wastewater effluents. This is an example of its application in wastewater treatment and environmental remediation (Kioussis et al., 2000).

properties

IUPAC Name

3,3,4,4,5,5,5-heptafluoropentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F7N.ClH/c6-3(7,1-2-13)4(8,9)5(10,11)12;/h1-2,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMCAXAIUNMHDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(C(F)(F)F)(F)F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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